![molecular formula C14H16ClNS B2699527 4-[1-(Phenylsulfanyl)ethyl]aniline hydrochloride CAS No. 1384430-01-6](/img/structure/B2699527.png)

4-[1-(Phenylsulfanyl)ethyl]aniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

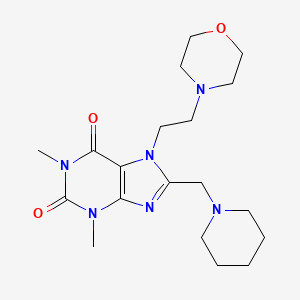

4-[1-(Phenylsulfanyl)ethyl]aniline hydrochloride is a chemical compound with the CAS Number: 1384430-01-6 . It has a molecular weight of 265.81 and its molecular formula is C14H16ClNS . This compound is typically stored at room temperature and is available in powder form .

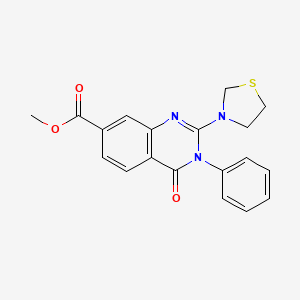

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15NS.ClH/c1-11(12-7-9-13(15)10-8-12)16-14-5-3-2-4-6-14;/h2-11H,15H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 265.80 and its molecular formula is C14H16ClNS . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

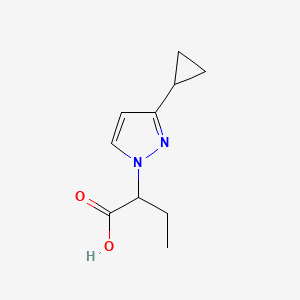

Corrosion Inhibition

One of the notable applications of compounds structurally related to 4-[1-(Phenylsulfanyl)ethyl]aniline hydrochloride is in the field of corrosion inhibition. Research indicates that thiophene Schiff bases, which share some structural similarities, act as efficient corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate increased inhibition efficiency with higher concentrations, adhering to the surface of mild steel via Langmuir's adsorption isotherm. Quantum chemical calculations have been employed to correlate the inhibition efficiency, providing insights into the mechanistic aspects of corrosion protection (Daoud et al., 2014).

Antimicrobial Activity

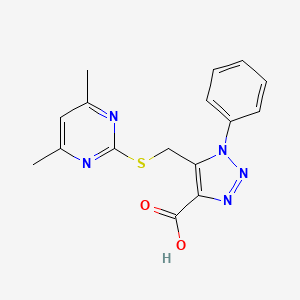

Compounds similar to this compound have been studied for their antimicrobial properties. For instance, the synthesis and antimicrobial evaluation of new 2,5-disubstituted 1,2,4-triazoles, derived from aniline and other related compounds, have been reported. These compounds were characterized by spectral and elemental analysis and exhibited significant antimicrobial activity, showcasing the potential of such structures in developing new antimicrobial agents (Jalihal et al., 2009).

Synthesis of Novel Compounds

The reactivity of anilines, including compounds structurally related to this compound, is a basis for synthesizing novel chemical entities. For example, N,N'-Bis(4-chlorobenzylidene)-2,2'-diaminodiphenyl disulfide demonstrates how two 2-(4-chlorobenzylideneamino)phenyl sulfide moieties can be joined, showcasing the utility of these structures in synthesizing complex molecules with potential applications across various fields, including ligand development for catalysis (İde et al., 1997).

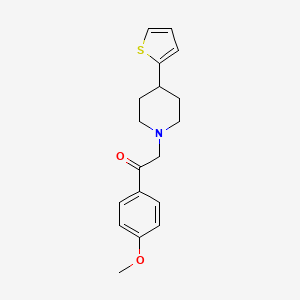

Environmental Remediation

Research into the degradation of pollutants like aniline demonstrates the application of related compounds in environmental remediation. A study involving the degradation of aniline by persulfate activated with rice straw biochar highlighted the efficiency of this method in decomposing aniline, with significant degradation efficiency. This suggests potential uses of related compounds in enhancing the degradation processes of organic pollutants (Wu et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed skin thoroughly after handling .

Propriétés

IUPAC Name |

4-(1-phenylsulfanylethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NS.ClH/c1-11(12-7-9-13(15)10-8-12)16-14-5-3-2-4-6-14;/h2-11H,15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOBFIHITLYNLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)SC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-chloro-2-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2699445.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2699449.png)

![1-(2-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2699455.png)

![9-(4-ethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2699458.png)

![(3As,9aR)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrole-2-carboxamide](/img/structure/B2699460.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2699464.png)